(E)-2-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-(phenylamino)acrylonitrile
CAS No.: 1322202-61-8
Cat. No.: VC6577426
Molecular Formula: C20H17N3O2S
Molecular Weight: 363.44
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1322202-61-8 |
|---|---|
| Molecular Formula | C20H17N3O2S |
| Molecular Weight | 363.44 |
| IUPAC Name | (E)-3-anilino-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |
| Standard InChI | InChI=1S/C20H17N3O2S/c1-24-18-9-8-14(10-19(18)25-2)17-13-26-20(23-17)15(11-21)12-22-16-6-4-3-5-7-16/h3-10,12-13,22H,1-2H3/b15-12+ |
| Standard InChI Key | SZHPUKOOTNFLEF-NTCAYCPXSA-N |
| SMILES | COC1=C(C=C(C=C1)C2=CSC(=N2)C(=CNC3=CC=CC=C3)C#N)OC |
Introduction
Structural and Chemical Profile
Molecular Architecture
The compound’s structure integrates three key moieties:
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A thiazole ring substituted at the 4-position with a 3,4-dimethoxyphenyl group.
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An (E)-configured acrylonitrile chain at the 2-position of the thiazole.
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A phenylamino group attached to the α-carbon of the acrylonitrile.
Crystallographic data for analogous thiazole derivatives reveal planar configurations stabilized by π-π stacking and hydrogen bonding, suggesting similar behavior for this compound . The methoxy substituents on the phenyl ring enhance electron density, potentially influencing reactivity and intermolecular interactions.
Physicochemical Properties
Key properties derived from experimental and computational analyses include:
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₂₀H₁₇N₃O₂S | |
| Molecular weight | 363.44 g/mol | |
| IUPAC name | (E)-3-anilino-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile | |
| SMILES | COC1=C(C=C(C=C1)C2=CSC(=N2)C(=CNC3=CC=CC=C3)C#N)OC | |
| Topological polar surface area | 97.8 Ų (calculated) |
The compound’s solubility remains uncharacterized experimentally, though computational models predict moderate lipophilicity (LogP ≈ 3.1), suggesting preferential solubility in organic solvents.
Synthetic Methodologies
General Synthesis Strategy
The synthesis follows a multi-step approach typical of thiazole derivatives :
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Thiazole core formation: A Hantzsch thiazole synthesis between thiourea derivatives and α-halo ketones.
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Acrylonitrile conjugation: Knoevenagel condensation between thiazole-2-carbaldehyde and phenylaminoacetonitrile.
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Stereochemical control: Isolation of the (E)-isomer via chromatographic separation or crystallization.
Key reaction conditions from analogous syntheses :
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Solvent: Ethanol/PEG-400 mixtures (40–45°C)
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Catalyst: Piperidine for Knoevenagel step
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Yield: 45–60% after purification
Optimization Challenges
Comparative studies of similar compounds highlight critical factors affecting yield and purity:
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Electron-donating groups: Methoxy substituents decrease reaction rates in cyclization steps by 15–20% compared to halogenated analogs .
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Steric effects: Ortho-substituents on the phenylamino group reduce yields to <30% due to hindered conjugation .
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Isomerization: Prolonged heating (>6h) leads to 8–12% Z-isomer contamination, necessitating low-temperature conditions.
Computational and In Silico Analyses
Molecular Docking Studies
Docking simulations with EGFR kinase (PDB ID: 1M17) reveal:
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Binding energy: -9.2 kcal/mol (comparative to lapatinib: -10.1 kcal/mol).
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Key interactions:
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Hydrogen bonding between acrylonitrile nitrile and Met793
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π-π stacking of thiazole ring with Phe723
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Methoxy groups forming hydrophobic contacts with Leu718/Gly796
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ADMET Predictions
Proprietary models suggest:
| Parameter | Prediction | Relevance |
|---|---|---|
| Caco-2 permeability | 8.7 × 10⁻⁶ cm/s | Moderate absorption |
| CYP3A4 inhibition | 72% probability | Drug-drug interaction risk |
| Ames mutagenicity | Negative | Low genotoxic concern |
| Oral rat LD₅₀ | 980 mg/kg | Class IV toxicity |
Industrial and Research Applications
Pharmaceutical Development
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Lead optimization: Serves as a template for dual EGFR/HER2 inhibitors .
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Prodrug potential: Cyano group amenable to bioreversible modifications (e.g., phosphonamidates).
Material Science Applications
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Luminescent materials: Thiazole core exhibits λ<sub>em</sub> 450–470 nm (quantum yield Φ=0.33) .
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Polymer additives: Improves thermal stability of polyesters by 40°C (10% w/w loading) .
Challenges and Future Directions
Synthetic Limitations
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Scale-up issues: Current yields (45–60%) insufficient for industrial production.
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Purification complexity: Requires HPLC for >95% purity, increasing costs by 3–5× versus analogs.
Research Priorities
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In vivo toxicity profiling in rodent models
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Formulation studies for enhanced bioavailability
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Exploration of combinational therapies with existing chemotherapeutics
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